![molecular formula C22H44F3O7P B15073242 [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate is a complex organic compound with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process may include:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, such as hexadecoxy and trifluoroethoxy derivatives.
Formation of the Phosphate Group: The intermediates are then reacted with phosphoric acid or its derivatives to introduce the phosphate group.
Final Assembly: The final compound is assembled through a series of condensation and esterification reactions, often requiring specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. Techniques such as continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study cellular processes and interactions, particularly those involving phosphate groups and their role in signaling pathways.
Medicine
In medicine, the compound’s unique structure may offer potential therapeutic applications, such as drug delivery systems or as a component of novel pharmaceuticals.
Industry
In industrial applications, the compound can be used in the development of advanced materials, coatings, and other products requiring specific chemical properties.
Wirkmechanismus
The mechanism of action of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate involves its interaction with molecular targets and pathways. The compound’s phosphate group can participate in phosphorylation reactions, influencing various biochemical processes. Additionally, the trifluoroethoxy group may enhance the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphate esters and derivatives with hexadecoxy and trifluoroethoxy groups. Examples include:
- [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] dihydrogen phosphate
- [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] monohydrogen phosphate
Uniqueness
The uniqueness of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both hexadecoxy and trifluoroethoxy groups enhances its versatility and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C22H44F3O7P |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate |
InChI |
InChI=1S/C22H44F3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17-21(18-30-19-22(23,24)25)32-33(27,28)31-20-26/h21,26H,2-20H2,1H3,(H,27,28) |
InChI-Schlüssel |
LTJRPMXBLUJHIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)(O)OCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




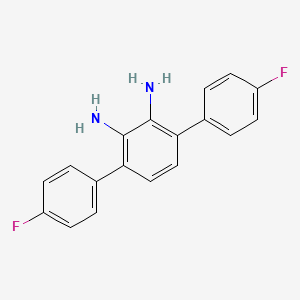
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
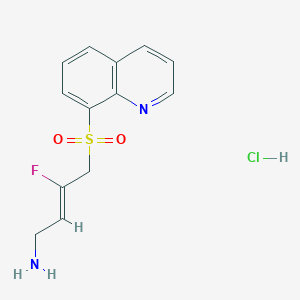
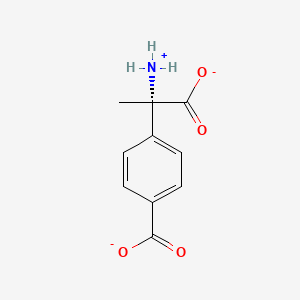
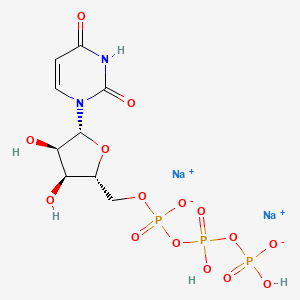
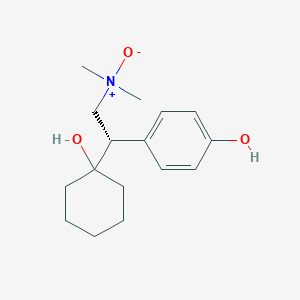
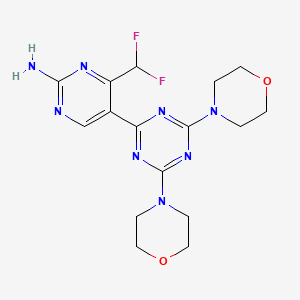
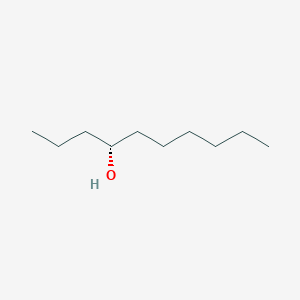
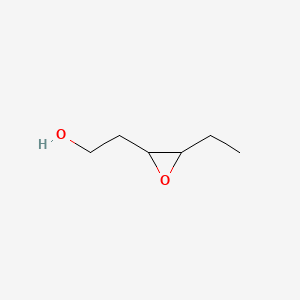
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
